molecular formula C30H60O4 B12561870 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene CAS No. 194168-64-4

2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene

Cat. No.: B12561870
CAS No.: 194168-64-4
M. Wt: 484.8 g/mol
InChI Key: MCCUAQYKGAKVDO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene typically involves multi-step organic reactions. One common method includes the use of etherification reactions where appropriate alcohols are reacted with alkyl halides in the presence of a base. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The process may include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Potential use in studying membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene involves its interaction with molecular targets through its ether linkages and hydrophobic carbon chain. These interactions can affect membrane fluidity and permeability, making it useful in drug delivery systems. The pathways involved may include passive diffusion and facilitated transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol dimethyl ether: Similar in having multiple ether linkages but with a shorter carbon chain.

    Polyethylene glycol: Used widely in pharmaceuticals and biotechnology, but differs in its polymeric nature.

    Dioctyl ether: Another ether compound with different applications in organic synthesis and industry.

Uniqueness

2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is unique due to its specific combination of ether linkages and a long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

194168-64-4

Molecular Formula

C30H60O4

Molecular Weight

484.8 g/mol

IUPAC Name

1-[2-[2-[2-(2,3-dimethylbut-2-enoxy)ethoxy]ethoxy]ethoxy]octadecane

InChI

InChI=1S/C30H60O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-22-23-32-24-25-33-26-27-34-28-30(4)29(2)3/h5-28H2,1-4H3

InChI Key

MCCUAQYKGAKVDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCC(=C(C)C)C

Origin of Product

United States

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